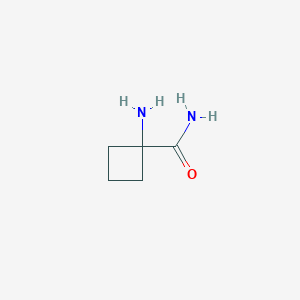
3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine is a derivative of the pyridazine class, which is known for its diverse biological activities and potential therapeutic applications. Pyridazine derivatives have been studied for their effects on various biosynthetic pathways and enzyme activities, particularly those involving thromboxane (TXA2) and prostacyclin (PGI2) synthetases . These compounds have shown specific interactions with cardiac tissue and the biosynthesis of important cardiovascular mediators .
Synthesis Analysis
The synthesis of pyridazine derivatives can be complex, involving multiple steps and various conditions. For instance, the synthesis of 3,6-diaminodipyrido[3,2-a:2',3'-c]phenazine, a related heteroaromatic compound, was achieved through an improved method that converted 1,10-phenanthroline derivatives to the corresponding 5,6-diones, demonstrating the intricate nature of synthesizing such compounds . Additionally, the synthesis of 3,6-di(pyridin-2-yl)pyridazines was facilitated by microwave-assisted methods, which significantly accelerated the cycloaddition reactions necessary for the formation of the pyridazine core .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted at various positions to alter the compound's properties. The electron-donating effects of amino substituents on the pyridazine ring have been noted to extend to adjacent rings, influencing the overall electronic structure of the molecule . This can have significant implications for the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyridazine derivatives undergo various chemical reactions depending on the substituents and reaction conditions. For example, the reaction of 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with ammonia or primary amines in the presence of an oxidant yields 4-amino derivatives, while reactions with secondary amines, such as morpholine, lead to the formation of 3-amino derivatives . These reactions highlight the versatility and reactivity of the pyridazine core when subjected to different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of amino groups, for instance, can enhance the electron-donating capacity of the molecule, affecting its reactivity and potential for forming metal complexes . The ability of certain pyridazine derivatives to coordinate with metals like copper(I) or silver(I) to form gridlike complexes underscores the importance of understanding these properties for applications in materials science and coordination chemistry .
科学的研究の応用
Synthesis and Chemical Reactions
- The compound has been studied in the context of chemical reactions involving pyrimidines and pyridazines. For instance, it's noted that reactions with secondary amines, like morpholine, can yield 3-amino derivatives, highlighting its reactivity and potential use in synthesizing various derivatives (Gulevskaya, Besedin, & Pozharskii, 1999).
Pharmacological Properties
- Some derivatives of 3-amino-pyridazine, including those with morpholine substituents, have been explored for their pharmacological properties. These include studies on antidepressant, serotonergic, and dopaminergic activities, which provide insight into the potential therapeutic applications of these compounds (Wermuth et al., 1989).
Anticonvulsant Activity
- Research on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives, which are structurally related to 3-amino-pyridazine, has revealed anticonvulsant activity. This suggests the potential of this class of compounds in treating conditions like epilepsy (Hallot et al., 1986).
Potential in Treating Alcoholism
- A derivative, 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine, has been identified as a corticotropin-releasing factor receptor 1 antagonist with promising activity in preclinical models of alcoholism (Gehlert et al., 2007).
Herbicidal Activities
- The compound's derivatives have also been investigated for herbicidal activities. A study on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated potent herbicidal effectiveness, indicating potential agricultural applications (Xu et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTNCHQTLUQFEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605085 |
Source


|
| Record name | 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine | |
CAS RN |
756423-54-8 |
Source


|
| Record name | 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














